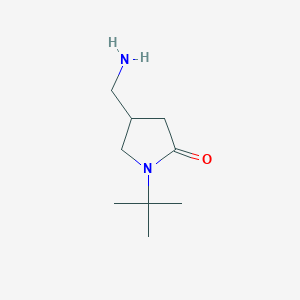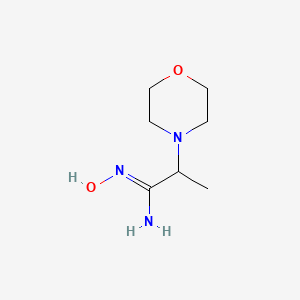![molecular formula C22H23FN2O4 B1520605 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1214844-54-8](/img/structure/B1520605.png)
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Overview
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can be determined experimentally or predicted based on the compound’s structure and reactivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.).Scientific Research Applications
Supramolecular Arrangements and Fluorination Effects
- Research into the fluorination of cyclohexane-5-spirohydantoin derivatives has shown that fluorination can significantly affect the supramolecular outcomes of these compounds. The introduction of fluorine atoms leads to changes in intermolecular interactions, such as hydrogen bonding, C–H⋯π, and C–H⋯F interactions, which in turn affect the molecular architecture and potentially the bioactivity of these compounds. These findings could have implications for the design of new pharmaceuticals with improved efficacy and reduced side effects (Simić et al., 2021).
Laser Flash Photolysis Studies
- Studies on oxygen and sulfur atom transfer reactions from oxiranes and thiiranes to singlet carbenes reveal the potential of spiro compounds in facilitating or inhibiting these reactions. Such insights are crucial for understanding the chemical behavior of spiro compounds, including those similar to 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, in various reactions and could lead to the development of new synthetic methodologies or materials with unique properties (Pezacki et al., 1998).
NK2 Receptor Antagonism
- The synthesis and study of spiropiperidines as NK2 receptor antagonists highlight the potential therapeutic applications of spiro compounds in treating diseases mediated by the tachykinin NK2 receptor, such as asthma and irritable bowel syndrome. Spiro compounds that act as NK2 receptor antagonists could offer a new approach to treating these conditions with potentially fewer side effects (Smith et al., 1995).
Solid-Phase Synthesis Applications
- The solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones demonstrates the utility of spiro compounds in the development of novel benzodiazepines. This research could be relevant for the synthesis of compounds similar to 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, as it opens new pathways for the creation of drugs with benzodiazepine-like activity for the treatment of anxiety, insomnia, and other conditions (Lee et al., 1999).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves predicting or suggesting further studies or applications of the compound based on its properties and current research findings.
Please consult with a chemist or a reliable scientific database for accurate information. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
8-benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c23-18-8-4-7-17(13-18)20(26)25-19(21(27)28)15-29-22(25)9-11-24(12-10-22)14-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOXZWOIDICZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



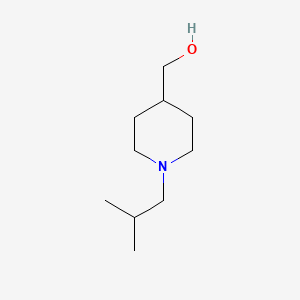
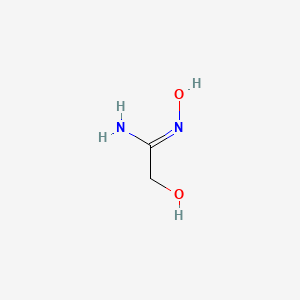

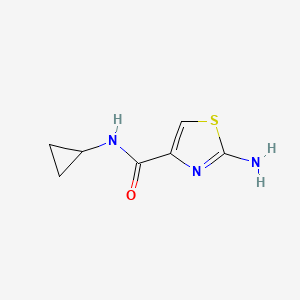
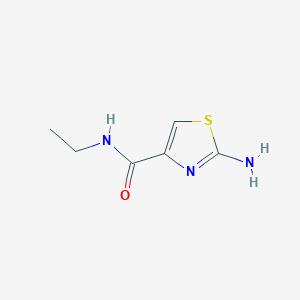
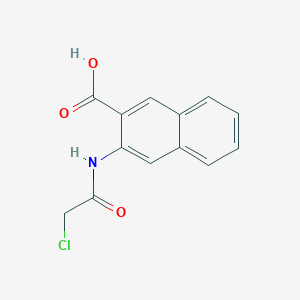

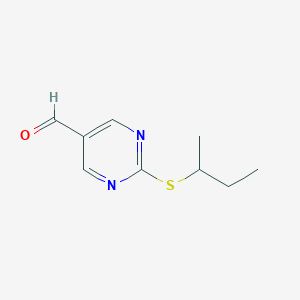
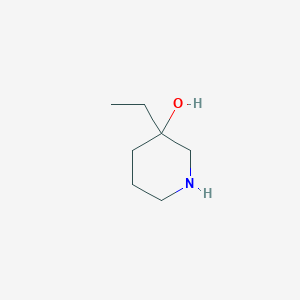
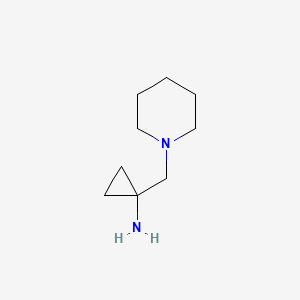

![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)
